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methylmalonyl-coenzyme A - 73173-92-9

methylmalonyl-coenzyme A

Catalog Number: EVT-10908930
CAS Number: 73173-92-9
Molecular Formula: C25H40N7O19P3S
Molecular Weight: 867.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-methylmalonyl-CoA is the (R)-enantiomer of methylmalonyl-CoA. It has a role as a mouse metabolite. It is functionally related to a coenzyme A. It is a conjugate acid of a (R)-methylmalonyl-CoA(5-).
(R)-Methylmalonyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
methylmalonyl-coenzyme A is a natural product found in Homo sapiens with data available.
Source and Classification

Methylmalonyl coenzyme A is classified as a thioester compound, specifically an acyl-CoA derivative. It is derived from methylmalonic acid, which can be obtained from dietary sources or synthesized endogenously. The compound is involved in several biochemical pathways, including the metabolism of branched-chain amino acids and odd-chain fatty acids. Its formation and utilization are critical for maintaining metabolic homeostasis.

Synthesis Analysis

Methods

The synthesis of methylmalonyl coenzyme A can be achieved through various methods, including enzymatic and chemical approaches.

  1. Enzymatic Synthesis:
    • Methylmalonyl coenzyme A can be synthesized via the action of propionyl coenzyme A carboxylase, which catalyzes the carboxylation of propionyl coenzyme A to form methylmalonyl coenzyme A. This reaction requires biotin as a cofactor and ATP as an energy source.
  2. Chemical Synthesis:
    • One efficient method involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This approach allows for the subsequent conversion into methylmalonyl coenzyme A through standard acylation reactions with coenzyme A .

Technical Details

The enzymatic synthesis typically occurs in the mitochondrial matrix, where propionyl coenzyme A is generated from the breakdown of certain fatty acids and amino acids. The carboxylation reaction is facilitated by the enzyme propionyl coenzyme A carboxylase, which operates optimally at physiological pH and temperature conditions.

Molecular Structure Analysis

Structure

Methylmalonyl coenzyme A has a complex molecular structure characterized by a central carbon chain with functional groups that define its reactivity and interactions within metabolic pathways. The structural formula includes:

  • Molecular Formula: C7_{7}H11_{11}N1_{1}O5_{5}S
  • Molecular Weight: Approximately 189.24 g/mol

Data

The structure features a thioester bond between the acyl group (methylmalonyl) and coenzyme A, which is crucial for its function as an acyl donor in various biosynthetic reactions.

Chemical Reactions Analysis

Reactions

Methylmalonyl coenzyme A participates in several key biochemical reactions:

  1. Isomerization:
    • Catalyzed by methylmalonyl coenzyme A mutase, this reaction converts l-methylmalonyl coenzyme A to succinyl coenzyme A, an essential step in the citric acid cycle .
  2. Fatty Acid Synthesis:
    • Methylmalonyl coenzyme A can also serve as a substrate for fatty acid synthesis, particularly in producing branched-chain fatty acids .

Technical Details

The mutase activity requires adenosylcobalamin (a form of vitamin B12) as a cofactor, highlighting its importance in metabolic pathways involving methylmalonyl coenzyme A.

Mechanism of Action

Process

The mechanism of action for methylmalonyl coenzyme A primarily involves its role as an acyl donor in various enzymatic reactions:

  1. Conversion to Succinyl Coenzyme A:
    • The enzyme methylmalonyl coenzyme A mutase catalyzes the rearrangement of methylmalonyl coenzyme A to succinyl coenzyme A, facilitating its entry into the citric acid cycle for energy production .
  2. Incorporation into Fatty Acids:
    • In fatty acid biosynthesis, methylmalonyl coenzyme A is incorporated into growing fatty acid chains, contributing to the formation of branched-chain fatty acids .

Data

The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and the presence of necessary cofactors like adenosylcobalamin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylmalonyl coenzyme A typically exists as a colorless to pale yellow solution.
  • Solubility: It is soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Methylmalonyl coenzyme A is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The thioester bond makes it highly reactive, allowing it to participate readily in acyl transfer reactions.
Applications

Scientific Uses

Methylmalonyl coenzyme A has several important applications in scientific research:

  1. Metabolic Studies: It serves as a key intermediate for studying metabolic pathways related to energy production and fatty acid synthesis.
  2. Disease Research: Understanding its role helps elucidate metabolic disorders such as methylmalonic acidemia, where defects in its metabolism lead to severe health issues.
  3. Biotechnology: Its derivatives are explored for potential applications in producing biofuels and bioplastics through microbial fermentation processes.
Enzymatic Roles in Metabolic Pathways

Catalytic Function in Propionate Metabolism

Methylmalonyl-CoA Mutase-Mediated Isomerization to Succinyl-CoA

Methylmalonyl-coenzyme A (methylmalonyl-CoA) undergoes a crucial isomerization reaction catalyzed by methylmalonyl-CoA mutase (methylmalonyl-CoA 2-methylaspartate mutase, EC 5.4.99.2). This vitamin B12-dependent enzyme facilitates the reversible conversion of (R)-methylmalonyl-CoA to succinyl-CoA, utilizing adenosylcobalamin (AdoCbl) as an essential cofactor. The reaction mechanism involves homolytic cleavage of AdoCbl's cobalt-carbon (Co-C) bond, generating a reactive 5′-deoxyadenosyl radical. This radical abstracts a hydrogen atom from methylmalonyl-CoA's methyl group, forming a substrate radical that undergoes carbon skeleton rearrangement via an oxycyclopropyl intermediate. The final step involves hydrogen donation from 5′-deoxyadenosine to the product radical, yielding succinyl-CoA and regenerating AdoCbl [1] [3] [6].

The human methylmalonyl-CoA mutase is encoded by the MUT gene located on chromosome 6p12.3. The enzyme functions as a mitochondrial homodimer, with each monomer binding one AdoCbl molecule in a "base-off/His-on" conformation. In this configuration, the dimethylbenzimidazole (DMB) nucleotide of cobalamin is displaced by a histidine residue (His610) from a conserved DXHXXG sequence within the cobalamin-binding domain. This conformational switch enhances Co-C bond homolysis rates by approximately 10^12-fold, enabling efficient radical generation [3] [6]. Key active-site residues include tyrosine 89 (stabilizes radical intermediates and ensures stereoselectivity) and histidine 244 (shields radicals from oxygen quenching) [3] [6].

Table 1: Catalytic Features of Methylmalonyl-CoA Mutase

FeatureDetail
Reaction Catalyzed(R)-Methylmalonyl-CoA ⇌ Succinyl-CoA
CofactorAdenosylcobalamin (AdoCbl)
Enzyme ClassAdoCbl-dependent isomerase (Class I)
Catalytic MechanismRadical-mediated carbon skeleton rearrangement
Key Structural MotifTIM barrel domain with deeply buried active site
Critical ResiduesHis610 (cobalt coordination), Tyr89 (radical stabilization), His244 (acid/base catalyst)

Integration into the Tricarboxylic Acid Cycle Anaplerosis

Succinyl-CoA, the product of methylmalonyl-CoA mutase activity, serves as a critical anaplerotic substrate for the tricarboxylic acid (TCA) cycle. This integration links propionate metabolism – derived from odd-chain fatty acids, branched-chain amino acids, and cholesterol – to central carbon metabolism. The stoichiometric relationship is summarized as follows:

Propionyl-CoA + HCO₃⁻ + ATP → Methylmalonyl-CoA + ADP + PᵢMethylmalonyl-CoA → Succinyl-CoA

Succinyl-CoA enters the TCA cycle at the succinyl-CoA node, where it is converted to succinate by succinyl-CoA synthetase, coupled to GTP production. This reaction replenishes TCA cycle intermediates, supporting energy production, gluconeogenesis, and heme biosynthesis during fasting or metabolic stress. The anaplerotic role is particularly vital in hepatic and renal tissues, where propionyl-CoA generation from odd-carbon sources is significant [1] [5] [8]. Disruption of this pathway, as in methylmalonic acidemia, impairs TCA cycle flux and cellular energy homeostasis [8].

Branched-Chain Amino Acid Catabolism

Valine and Isoleucine Degradation Pathways

Valine and isoleucine are metabolized to propionyl-CoA via distinct pathways that converge at methylmalonyl-CoA:

  • Valine degradation: Transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Isobutyryl-CoA undergoes dehydrogenation and carboxylation to form (S)-methylmalonyl-CoA, which is epimerized to the (R)-isomer before mutase action [5] [8].
  • Isoleucine degradation: Transamination to α-keto-β-methylvalerate, oxidative decarboxylation to α-methylbutyryl-CoA, and subsequent dehydrogenation, hydration, and cleavage to acetyl-CoA and propionyl-CoA [8].

Propionyl-CoA generated from both pathways is carboxylated to (S)-methylmalonyl-CoA by propionyl-CoA carboxylase (EC 6.4.1.3), a biotin-dependent enzyme. Methylmalonyl-CoA epimerase (EC 5.1.99.1) then converts (S)-methylmalonyl-CoA to the (R)-isomer, the exclusive substrate for methylmalonyl-CoA mutase. The succinyl-CoA produced feeds into the TCA cycle, enabling complete oxidation or gluconeogenic utilization of carbon skeletons [5] [8].

Table 2: Methylmalonyl-CoA Generation from Branched-Chain Amino Acids

Amino AcidKey Degradation IntermediatesPropionyl-CoA PrecursorMethylmalonyl-CoA Isomer
ValineIsobutyryl-CoA → Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoAPropionyl-CoA (via methylmalonate semialdehyde)(S)-isomer via carboxylation
Isoleucineα-Methylbutyryl-CoA → Tiglyl-CoA → 3-Hydroxy-2-methylbutyryl-CoAPropionyl-CoA (via acetyl-CoA cleavage)(S)-isomer via carboxylation
MethionineHomocysteine → Cystathionine → 2-OxobutanoatePropionyl-CoA (via 2-oxobutyrate dehydrogenase)(S)-isomer via carboxylation

Role in Odd-Chain Fatty Acid Oxidation

Odd-chain fatty acids (e.g., pentadecanoic acid, C15:0) undergo β-oxidation in mitochondria, producing multiple acetyl-CoA units and one propionyl-CoA molecule from the terminal three-carbon fragment. Propionyl-CoA is carboxylated to methylmalonyl-CoA via propionyl-CoA carboxylase:

Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pᵢ

After epimerization to (R)-methylmalonyl-CoA, methylmalonyl-CoA mutase catalyzes its conversion to succinyl-CoA. This pathway enables complete oxidation of odd-chain fatty acids, with approximately 10% of their carbon atoms entering the TCA cycle as succinyl-CoA rather than acetyl-CoA. This metabolic route is particularly important in ruminants and during prolonged fasting in humans when odd-chain fatty acid utilization increases [5] [8].

Methylcitrate Cycle Crosstalk

Interaction with 2-Methylcitrate Synthase

In microorganisms (e.g., Corynebacterium glutamicum, Mycobacterium tuberculosis) and certain mammalian tissues, methylmalonyl-CoA intersects with the methylcitrate cycle via 2-methylcitrate synthase (EC 2.3.3.5). This enzyme catalyzes the condensation of propionyl-CoA with oxaloacetate to form (2S,3S)-2-methylcitrate, diverting propionyl-CoA away from methylmalonyl-CoA formation:

Propionyl-CoA + Oxaloacetate + H₂O → (2S,3S)-2-Methylcitrate + CoA

2-Methylcitrate is subsequently dehydrated and rehydrated to (2R,3S)-2-methylcitrate by methylcitrate dehydratase, then cleaved by 2-methylisocitrate lyase to pyruvate and succinate. This cycle serves as an alternative propionyl-CoA disposal pathway, particularly when methylmalonyl-CoA mutase activity is impaired or during propionate overload [7]. Notably, in C. glutamicum, methylmalonyl-CoA accumulation occurs independently of mutase activity during growth on propionate, reaching intracellular concentrations of 757 nmol·g⁻¹ dry weight, likely due to propionyl-CoA carboxylase activity [7].

Table 3: Acyl-CoA Carboxylase Activities in Corynebacterium glutamicum

Carbon SourceSpecific Activity (μmol·min⁻¹·mg⁻¹ protein)Substrate
Glucose0.037 ± 0.003Acetyl-CoA
0.066 ± 0.001Propionyl-CoA
Acetate0.012 ± 0.004Acetyl-CoA
0.032 ± 0.003Propionyl-CoA
Propionate0.013 ± 0.004Acetyl-CoA
0.016 ± 0.005Propionyl-CoA

This carboxylase activity demonstrates functional overlap with methylcitrate cycle enzymes, creating metabolic flexibility. Disruption of this crosstalk has physiological consequences; C. glutamicum strains overexpressing methylmalonyl-CoA mutase and grown with propionate and adenosylcobalamin exhibit growth arrest and succinate excretion, indicating metabolic imbalance when methylcitrate cycle flux is bypassed [7].

Properties

CAS Number

73173-92-9

Product Name

methylmalonyl-coenzyme A

IUPAC Name

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

MZFOKIKEPGUZEN-AGCMQPJKSA-N

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

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